![molecular formula C16H19NO2 B13634913 5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
5-[(Cyclohexyloxy)methyl]quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Cyclohexyloxy)methyl]quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in various fields such as chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclohexyloxy)methyl]quinolin-8-ol typically involves the O-alkylation of 5-chloromethylquinolin-8-ol with cyclohexanol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds smoothly, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-[(Cyclohexyloxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinolin-8-ol derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinolin-8-ol derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
作用机制
The mechanism of action of 5-[(Cyclohexyloxy)methyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its ability to intercalate into DNA and disrupt cellular processes contributes to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- 5-[(2-Bromoethoxy)methyl]quinolin-8-ol
- 5-[(3-Bromopropoxy)methyl]quinolin-8-ol
- 5-[(1-Azido-3-chloropropan-2-yl)oxy]methylquinolin-8-ol
- 5-[(1,3-Diazidopropan-2-yl)oxy]methylquinolin-8-ol
Uniqueness
Compared to similar compounds, 5-[(Cyclohexyloxy)methyl]quinolin-8-ol exhibits unique properties due to the presence of the cyclohexyloxy group. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the cyclohexyloxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
属性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
5-(cyclohexyloxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H19NO2/c18-15-9-8-12(14-7-4-10-17-16(14)15)11-19-13-5-2-1-3-6-13/h4,7-10,13,18H,1-3,5-6,11H2 |
InChI 键 |
PMMQBDJFQVDLOB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OCC2=C3C=CC=NC3=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


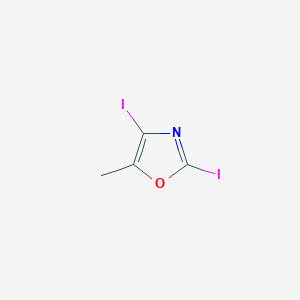
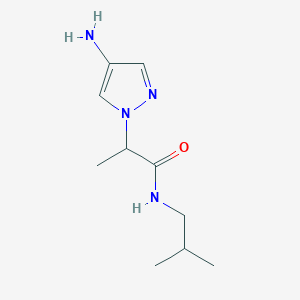
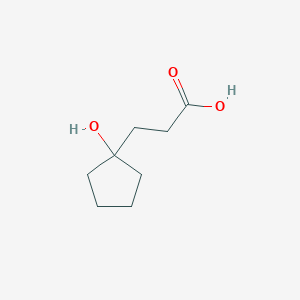
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
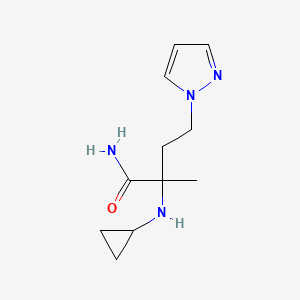

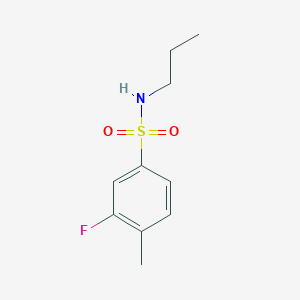

![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)




